![molecular formula C10H8N2O4 B3331415 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione CAS No. 83039-59-2](/img/structure/B3331415.png)
1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione (1-PCP) is a pyrrolidinedione derivative that has been widely studied in the scientific field. It has been used in a variety of different applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This review provides an overview of 1-PCP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Ring Halogenation in Organic Synthesis
1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been used in the halogenation of polyalkylbenzenes. This process, involving catalytic quantities of p-toluenesulfonic acid, is crucial in organic synthesis for preparing halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
NMR Spectroscopy and Molecular Structure
1-Aryl-2,5-pyrrolidinediones, analogs of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been synthesized and studied using 1H NMR spectroscopy. This research provides insights into the distinct chemical environments of aliphatic hydrogens in these compounds and their molecular structures (Hubbard et al., 1992).
Spectroscopic Analysis and Molecular Modelling
Studies on 2,5-pyrrolidinedione, a compound structurally related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have used IR spectroscopy and ab initio MO calculations. This research gives detailed insights into the changes in molecular structure and bond lengths when the molecule transforms into a nitranion (Stamboliyska et al., 2000).
Synthesis of Spin Labels in Biomedical Research
Research on pyrrolidine derivatives, closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, includes the synthesis of stable free radicals for use as molecular probes and labels in magnetic resonance spectroscopy and imaging. This is vital in biophysical and biomedical applications (Dobrynin et al., 2021).
Electrochemistry in Material Science
Pyrrole coupling chemistry, involving pyrrolidine derivatives, has been employed to synthesize materials with potential applications in electrochromic devices, ion receptors, and metal detection. This research highlights the role of these compounds in developing advanced materials with diverse applications (Mert et al., 2013).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUFPYVQJYKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

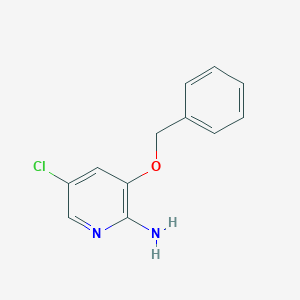
![methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B3331337.png)
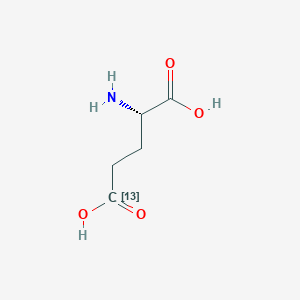
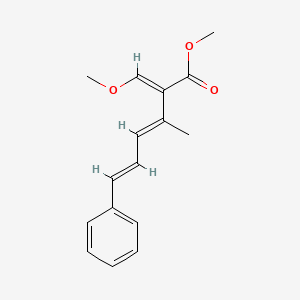
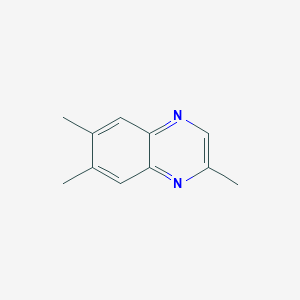
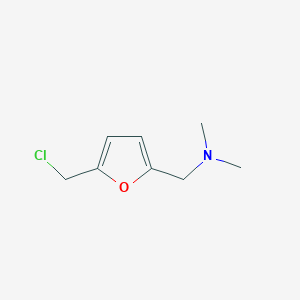
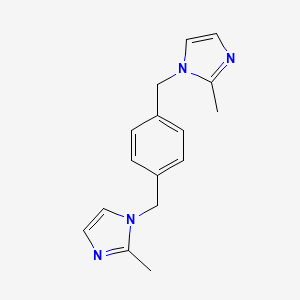

![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)
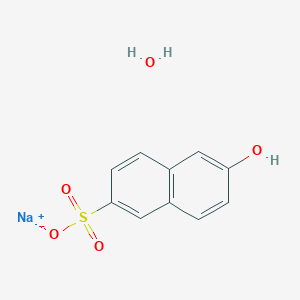
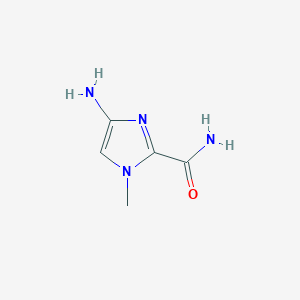
![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)

![6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3331413.png)